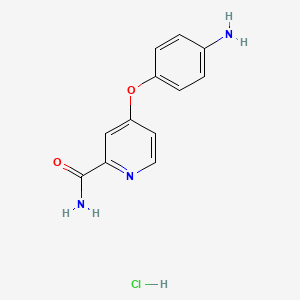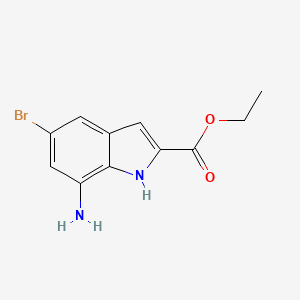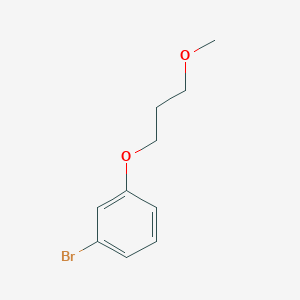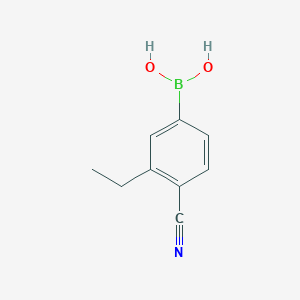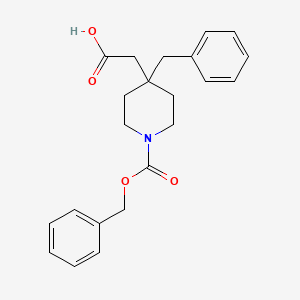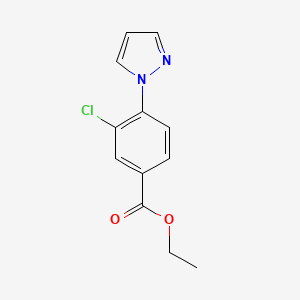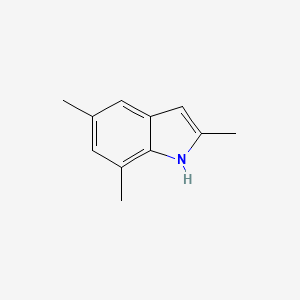
2,5,7-trimethyl-1H-indole
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Characterization : Novel indole-based derivatives, including variants similar to 2,5,7-trimethyl-1H-indole, have been synthesized and characterized using various techniques like NMR, FT-IR, and UV-Visible spectroscopy. The focus has been on understanding the molecular structure and properties of these compounds (Tariq et al., 2020).
- Functionalization of Indoles : Research on indole derivatives, closely related to 2,5,7-trimethyl-1H-indole, includes studies on their synthesis and functionalization, essential in various biologically active compounds. This work has contributed significantly to medicinal chemistry and the development of pharmaceuticals (Cacchi & Fabrizi, 2005).
Biomedical Applications
- Sirtuin Inhibitors : Indole structures, including variants like 2,5,7-trimethyl-1H-indole, are used in designing compounds to interact with enzymes like sirtuins, indicating their potential in medicinal and bioorganic chemistry (Vojacek et al., 2019).
- Bioactive Aromatic Heterocyclic Macromolecules : Studies have explored the combination of indole derivatives with monosaccharides, aiming to enhance their biological activity. These compounds show promise as antibacterial and antifungal agents (MAHMOOD et al., 2022).
Optical and Material Science Applications
- New Fluorescent Building Blocks : The reaction of indole derivatives, including those similar to 2,5,7-trimethyl-1H-indole, with certain acids has led to the creation of novel fluorescent building blocks, showcasing their potential in material science (Steponavičiūtė et al., 2014).
- Non-Linear Optical (NLO) Applications : Specific indole derivatives have been studied for their non-linear optical properties, indicating their potential use in high-tech applications (Tariq et al., 2020).
Safety and Hazards
The safety data sheet for a similar compound, 1,1,2-Trimethyl-1H-benzo[e]indole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and to store in a dry, cool, and well-ventilated place .
Propriétés
IUPAC Name |
2,5,7-trimethyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-7-4-8(2)11-10(5-7)6-9(3)12-11/h4-6,12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJWESWUIRRZNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,7-trimethyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



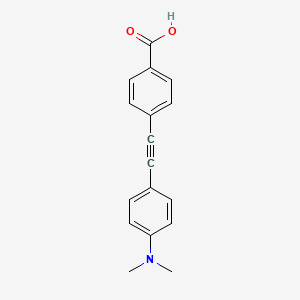
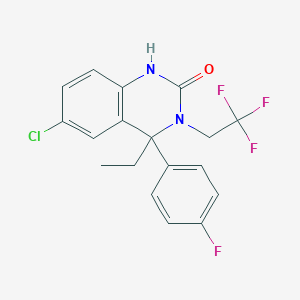
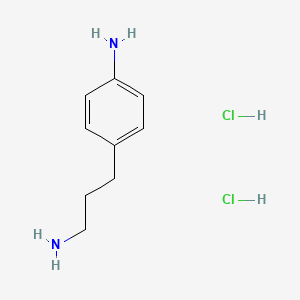
![2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine](/img/structure/B3301573.png)

![[(4-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B3301590.png)
